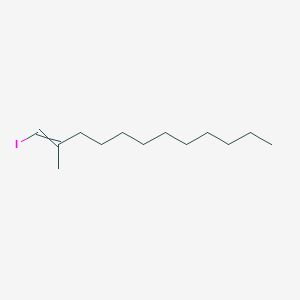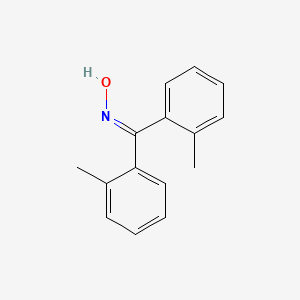![molecular formula C30H44O4 B14331489 4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate CAS No. 105701-26-6](/img/structure/B14331489.png)
4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes an octylphenyl group and a benzoate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate typically involves esterification reactions. One common method is the reaction between 4-octylphenol and 4-[4-(2-methylbutoxy)butoxy]benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
化学反応の分析
Types of Reactions
4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
科学的研究の応用
4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and membrane interactions.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, including plasticizers and surfactants.
作用機序
The mechanism of action of 4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate involves its interaction with lipid membranes due to its hydrophobic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies of membrane dynamics and drug delivery.
類似化合物との比較
Similar Compounds
- 4-Octylphenyl benzoate
- 4-[4-(2-methylbutoxy)butoxy]benzoic acid
- 4-Octylphenyl 4-methoxybenzoate
Uniqueness
4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate is unique due to its dual long-chain alkyl groups, which confer distinct lipophilic properties. This makes it particularly useful in applications requiring high membrane affinity and stability.
特性
CAS番号 |
105701-26-6 |
|---|---|
分子式 |
C30H44O4 |
分子量 |
468.7 g/mol |
IUPAC名 |
(4-octylphenyl) 4-[4-(2-methylbutoxy)butoxy]benzoate |
InChI |
InChI=1S/C30H44O4/c1-4-6-7-8-9-10-13-26-14-18-29(19-15-26)34-30(31)27-16-20-28(21-17-27)33-23-12-11-22-32-24-25(3)5-2/h14-21,25H,4-13,22-24H2,1-3H3 |
InChIキー |
DNAHWXPMHMZAON-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCOCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


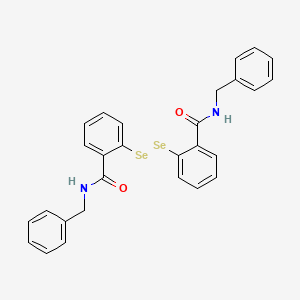
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
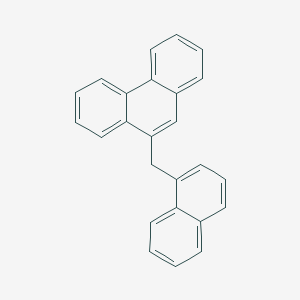

![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
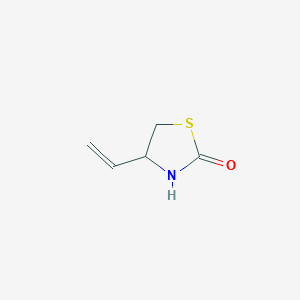
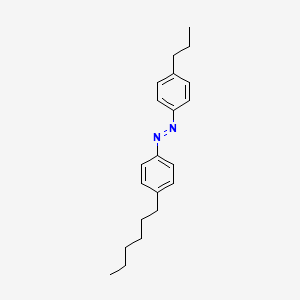
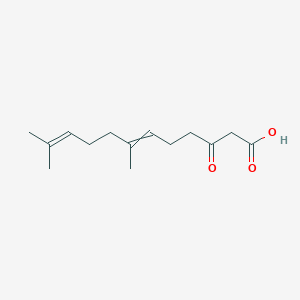
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)

![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)
![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)
